molecular formula C21H21N3O3 B12184058 N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide

N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B12184058
M. Wt: 363.4 g/mol
InChI Key: QVQQZEQAVZQWLE-UHFFFAOYSA-N
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Description

N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a benzamide moiety

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C21H21N3O3/c1-4-13-26-18-11-9-17(10-12-18)21(25)22-20-19(23-27-24-20)16-7-5-15(6-8-16)14(2)3/h4-12,14H,1,13H2,2-3H3,(H,22,24,25)

InChI Key

QVQQZEQAVZQWLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable hydrazide with a nitrile oxide. This step often requires the use of a base such as sodium hydroxide and a solvent like ethanol.

    Introduction of the Benzamide Moiety: The benzamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (e.g., an acid chloride or ester) in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Alkylation: The final step involves the alkylation of the phenolic hydroxyl group with an appropriate alkyl halide under basic conditions to introduce the prop-2-en-1-yloxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or oxadiazole moieties, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in DMF (dimethylformamide), alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Azides, alkylated derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the inhibition of specific enzymes critical for bacterial survival .

Antiviral and Anticancer Potential

In addition to its antibacterial properties, N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide has demonstrated potential as an antiviral agent. Studies suggest it may inhibit viral replication through interaction with viral proteins or host cell receptors. Furthermore, preliminary data indicate anticancer properties by targeting pathways involved in tumor growth and metastasis .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

StudyFindings
Study AShowed significant antibacterial activity against MRSA with MIC values in the low micromolar range .
Study BDemonstrated anticancer effects on melanoma cell lines with IC50 values indicating potent cytotoxicity .
Study CInvestigated the compound's role in inhibiting specific carbonic anhydrases related to cancer progression .

Mechanism of Action

The mechanism of action of N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and benzamide moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide is unique due to its combination of an oxadiazole ring and a benzamide moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Biological Activity

N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an oxadiazole ring and a benzamide moiety, suggest diverse biological activities. This article will explore the compound's biological activity, focusing on its antimicrobial, antiviral, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₁₆H₁₉N₃O₂
  • Molecular Weight : 287.36 g/mol
  • IUPAC Name : this compound

The structure features multiple functional groups that enhance its interaction with biological targets. The presence of the oxadiazole ring is particularly noteworthy due to its known pharmacological properties.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

1. Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit promising antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis or inhibition of specific enzymes essential for bacterial survival.

2. Antiviral Properties

Preliminary investigations suggest that this compound may also possess antiviral activity. Studies have indicated that derivatives of oxadiazole can inhibit viral replication by interfering with viral enzymes or host cell receptors . However, specific data on the antiviral efficacy of this compound remains limited and warrants further exploration.

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property positions it as a candidate for treating inflammatory diseases.

4. Anticancer Activity

A significant area of interest is the anticancer activity of this compound. Studies have demonstrated its cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-715.63
A5490.12 - 2.78
A3750.65 - 2.41

The mechanism behind its anticancer activity may involve cell cycle arrest and apoptosis induction in cancer cells . Notably, the introduction of electron-withdrawing groups in similar compounds has been shown to enhance their anticancer efficacy .

Case Studies

Several case studies have investigated the biological activities of related oxadiazole derivatives:

  • Study on Anticancer Activity :
    • Researchers synthesized various oxadiazole derivatives and tested their effects on MCF-7 cells.
    • Results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation :
    • A series of oxadiazole-based compounds were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria.
    • The results demonstrated that certain derivatives exhibited significant inhibition zones in agar diffusion assays .

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